molecular formula C4H11NOS B13592863 1-Amino-3-(methylthio)propan-2-ol

1-Amino-3-(methylthio)propan-2-ol

Cat. No.: B13592863
M. Wt: 121.20 g/mol
InChI Key: KEIQKKPJCFAQSV-UHFFFAOYSA-N
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Description

1-Amino-3-(methylthio)propan-2-ol (CAS 1183494-17-8) is a chiral amino alcohol and thioether compound with the molecular formula C4H11NOS and a molecular weight of 121.21 g/mol . This structure, featuring both amino and hydroxyl functional groups, makes it a versatile chiral building block or intermediate in organic synthesis and pharmaceutical research . Researchers value this compound for exploring novel chemical entities, such as the 1,3-bis(aryloxy)propan-2-amines class, which has shown promising biological activity in scientific studies . For instance, structurally related synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with a bactericidal mechanism of action . The methylthio moiety present in the structure is a key functional group found in various bioactive molecules and flavor substances, underscoring its potential utility in diverse research applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

1-amino-3-methylsulfanylpropan-2-ol

InChI

InChI=1S/C4H11NOS/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3

InChI Key

KEIQKKPJCFAQSV-UHFFFAOYSA-N

Canonical SMILES

CSCC(CN)O

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Resolution Using Optically Active Acids

An alternative and highly effective method to obtain optically active this compound involves the resolution of racemic mixtures by forming diastereomeric salts with optically active acids such as mandelic acid or tartaric acid derivatives. This method is well-documented in the preparation of structurally related amino alcohols and can be adapted for this compound.

  • Process:

    • Racemic this compound is reacted with an equimolar amount of optically active mandelic acid or tartaric acid derivative in a protic solvent (e.g., water, lower alcohols).
    • The mixture is heated to dissolve solids and then cooled slowly to induce crystallization of one diastereomeric salt preferentially.
    • Seed crystals of the desired enantiomer salt may be added to promote selective crystallization.
    • The precipitated salt is filtered, washed, and recrystallized for purity enhancement.
  • Yields and Purity:

    • Optical purity can reach 100% diastereomeric excess (de) after recrystallization.
    • Yields are typically around 50-70% based on the racemic starting material.
  • Example:

    • (RS)-1-amino-3-(methylthio)propan-2-ol (100 g) with (S)-mandelic acid (equimolar) in 2-butanol heated to dissolve, then cooled for crystallization.
    • Resulting salt filtered and recrystallized to obtain enantiopure compound.

This method is advantageous for industrial-scale production where optical purity is critical, especially for pharmaceutical intermediates.

Polymerization and Derivative Formation Approaches

Recent research has explored the use of cysteine- and methionine-derived amidonitriles to generate complex mixtures and polymers containing the this compound moiety or related structures. These involve multistep syntheses including protection/deprotection strategies, nitrile group transformations, and polymerization under acidic or neutral aqueous conditions.

  • Key steps:

    • Synthesis of nitrile derivatives followed by acidic deprotection to yield amino-thiol intermediates.
    • Polymerization initiated by nucleophilic attack of thiol groups on nitriles forming thiazoline rings.
    • Resulting polymers contain repeating units analogous to this compound structures.
  • Analytical data:

    • NMR (1H and 13C) and MALDI spectrometry confirm structure and polymer composition.
    • Stability of intermediates in acidic aqueous media is noted.

While this method is more complex and exploratory, it provides insight into novel synthetic pathways and potential prebiotic chemistry relevance.

Chemical Reaction Analysis of this compound

Oxidation Reactions

The methylthio group can be selectively oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This transformation is useful for modifying the compound's physicochemical properties or biological activity.

Reduction Reactions

Reduction of the compound can yield thiol derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are critical in synthetic modifications to introduce or reveal thiol functionalities.

Substitution Reactions

The amino and hydroxyl groups in this compound are nucleophilic centers that undergo substitution reactions with alkyl halides or acyl chlorides, enabling the synthesis of diverse derivatives for further chemical or pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield & Purity References
Direct reaction of 2-amino-1-propanol with methylthiol 2-amino-1-propanol, methylthiol, catalyst, mild conditions Simple, scalable, retains chirality High enantiomeric purity, industrial scale feasible
Diastereomeric salt resolution Racemic amino alcohol, optically active mandelic/tartaric acid, protic solvent, crystallization High optical purity, well-established 50-70% yield, up to 100% de
Polymerization of cysteine/methionine amidonitriles Multistep synthesis, acidic deprotection, aqueous polymerization Novel, complex mixtures, polymeric products Experimental, structural confirmation by NMR/MALDI

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(methylthio)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines and alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

1-Amino-3-(methylthio)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Amino-3-(methylthio)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-Amino-3-(methylthio)propan-2-ol with key structural analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound -SCH₃ C₄H₁₁NOS 121.20 g/mol Hypothesized metabolic stability N/A
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl hydrate -O-(2,6-dimethylphenyl) C₁₁H₂₀ClNO₃ 261.73 g/mol Pharmaceutical intermediate; enhanced lipophilicity
1-Amino-3-(octyloxy)propan-2-ol -O-(C₈H₁₇) C₁₁H₂₅NO₂ 203.32 g/mol Surfactant potential; low water solubility
1-Amino-3-(2-methoxyphenoxy)propan-2-ol -O-(2-methoxyphenyl) C₁₀H₁₅NO₃ 197.23 g/mol High boiling point (368.8°C); agrochemical applications
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol -C₆H₃(Br)(OCH₃) C₁₀H₁₄BrNO₂ 260.13 g/mol Chiral building block for drug synthesis
Key Observations:
  • Steric Effects: Bulky substituents like 2,6-dimethylphenoxy increase molecular weight and steric hindrance, impacting binding affinity in receptor-targeted compounds .
  • Solubility : Alkyloxy chains (e.g., octyloxy) reduce water solubility, whereas hydrophilic groups like -OH or -NH₂ improve it .

Physicochemical Properties

Boiling/Melting Points and Reactivity:
  • 1-Amino-3-(2-methoxyphenoxy)propan-2-ol: Boiling point 368.8°C, flash point 176.9°C, indicating thermal stability suitable for high-temperature reactions .
  • 1-Amino-3-(dimethylamino)propan-2-ol: High purity grades (up to 99.999%) available, suggesting applications in electronics or catalysis .
  • 2-Amino-1,3-propanediol: pKa ~9.96, highlighting basicity differences compared to methylthio analogs .
Metabolic Stability:
  • Methylthio-containing compounds may undergo oxidative metabolism to sulfoxides or sulfones, as seen in 4-methylthioamphetamine (4-MTA) derivatives .
  • Phenolic analogs (e.g., 2-aminopropyl-(methylthio)phenol) are prone to phase II conjugation (glucuronidation), reducing bioavailability .

Biological Activity

1-Amino-3-(methylthio)propan-2-ol, also known as methionol, is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biotechnology.

  • Chemical Formula : C4H11NOS
  • Molecular Weight : 109.20 g/mol
  • Structure : The compound features an amino group, a hydroxyl group, and a methylthio group, contributing to its unique reactivity and biological interactions.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds related to methionol can inhibit the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity in the sub-micromolar range. Specifically, certain derivatives have shown IC50 values as low as 10–33 nM in these cell lines, comparable to established chemotherapeutic agents .

The mechanism through which this compound exerts its antiproliferative effects appears to involve:

  • Tubulin Destabilization : The compound interacts with tubulin at the colchicine-binding site, leading to the inhibition of microtubule polymerization. This disruption is critical for cell division and can induce apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with methionol derivatives can lead to G2/M phase arrest in cancer cells, further contributing to their antiproliferative effects .

Study on Yeast Metabolism

A notable study involving yeast strains highlighted the role of methionol in fermentation processes. The deletion of specific genes related to the Ehrlich pathway significantly altered methionol production, demonstrating its importance as a metabolic byproduct in yeast fermentation. This research underscores the potential applications of methionol in enhancing flavor profiles in food and beverage industries .

Pharmacological Applications

In pharmacological contexts, this compound has been investigated for its potential use as a therapeutic agent due to its anti-inflammatory properties. Its structural similarities to other bioactive compounds suggest it may serve as a scaffold for developing new drugs targeting inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC4H11NOSAntiproliferative; tubulin destabilization
2-Amino-2-methylpropanolC4H11NOLimited antiproliferative activity
3-(Methylthio)propylamineC4H11NSInhibitor of ornithine decarboxylase

This table illustrates how this compound stands out among similar compounds due to its significant biological activity.

Q & A

Q. What are the common synthetic routes for preparing 1-Amino-3-(methylthio)propan-2-ol, and what are their key intermediates?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via reactions between aldehydes and nitromethane to form nitroalkene intermediates, followed by reduction to yield amino alcohols . For this compound, a plausible route involves reacting methylthio-containing precursors (e.g., 3-(methylthio)propanal) with ammonia or amine derivatives under controlled pH and temperature. Key intermediates may include Schiff bases or nitro compounds, which are reduced to the final product using agents like lithium aluminum hydride.

Q. Which analytical techniques are essential for characterizing this compound?

Characterization requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the amino, hydroxyl, and methylthio group positions.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • High-performance liquid chromatography (HPLC) to assess purity, especially for detecting byproducts from incomplete reduction or substitution reactions .
  • Infrared (IR) spectroscopy to identify functional groups like -NH₂ and -OH.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) during nitromethane condensation minimize side reactions, while higher temperatures (50–70°C) enhance reduction efficiency .
  • Catalyst selection : Palladium on carbon or Raney nickel may improve reduction selectivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) aid in proton transfer during reduction .
  • pH adjustment : Maintaining alkaline conditions (pH 8–10) during substitution steps prevents premature protonation of the amino group.

Q. What experimental designs are recommended to study the biological interactions of this compound with enzymes?

Key approaches include:

  • Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometry or fluorimetry to quantify inhibition of target enzymes (e.g., oxidoreductases or hydrolases). Pre-incubate the compound with the enzyme to assess time-dependent effects .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics between the compound and enzyme active sites.
  • Molecular docking simulations : Predict interaction sites using software like AutoDock, guided by crystallographic data of homologous enzymes .

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

Discrepancies often arise from variations in:

  • Storage conditions : Stability is temperature-sensitive; some studies report degradation at >25°C, while others observe stability at room temperature. Controlled stability studies under inert atmospheres (N₂ or Ar) are critical .
  • Impurity profiles : Trace moisture or oxidizing agents accelerate decomposition. Use Karl Fischer titration to quantify water content and HPLC to monitor degradation products.
  • Analytical methods : Standardize protocols (e.g., accelerated stability testing at 40°C/75% RH) to ensure comparability between datasets .

Methodological Notes

  • Synthetic challenges : The methylthio group’s susceptibility to oxidation requires inert reaction conditions (e.g., Schlenk line) and antioxidants like BHT during purification .
  • Biological studies : Pair in vitro assays with in silico modeling to validate target specificity and reduce false positives .
  • Data validation : Cross-reference NMR and MS results with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .

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